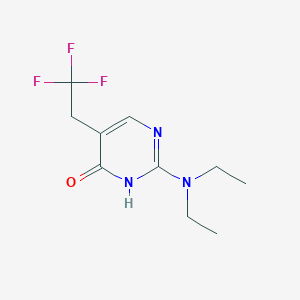
2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with diethylamino and trifluoroethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL typically involves the reaction of a pyrimidine derivative with diethylamine and a trifluoroethylating agent. One common method involves the use of methyl 2-(4-chlorophenyl)-2-(5-(dimethoxymethyl)-2-((2,2,2-trifluoro-ethyl)amino)pyrimidin-4-yl)acetate as a starting material. This compound is reacted with ammonium acetate and acetic acid in toluene at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of agrochemical formulations with improved properties.
Mécanisme D'action
The mechanism of action of 2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as methionine adenosyltransferase (MAT2A), which plays a crucial role in cellular metabolism and proliferation. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Di- and 2,4,6-Trisubstituted Quinazoline Derivatives: These compounds share structural similarities and are also investigated for their antiviral properties.
1,3,4-Oxadiazole Pyrimidines: These derivatives are used as fungicides and have applications in agriculture.
1,5-Benzodiazepine Derivatives: Known for their therapeutic effects, particularly in treating gastrointestinal disorders.
Uniqueness
2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoroethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
869882-69-9 |
|---|---|
Formule moléculaire |
C10H14F3N3O |
Poids moléculaire |
249.23 g/mol |
Nom IUPAC |
2-(diethylamino)-5-(2,2,2-trifluoroethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H14F3N3O/c1-3-16(4-2)9-14-6-7(8(17)15-9)5-10(11,12)13/h6H,3-5H2,1-2H3,(H,14,15,17) |
Clé InChI |
XJEBHFLUPXQCKP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC=C(C(=O)N1)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


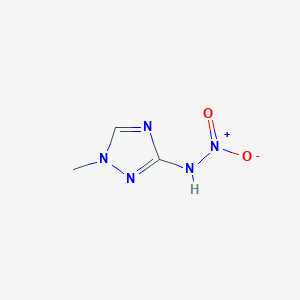
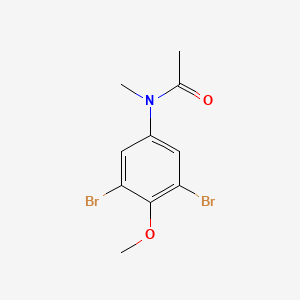
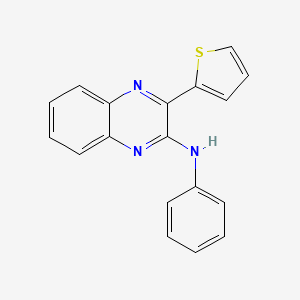
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B14203144.png)
![N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide](/img/structure/B14203146.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)
![Piperidine, 4-(3-chloro-4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14203150.png)

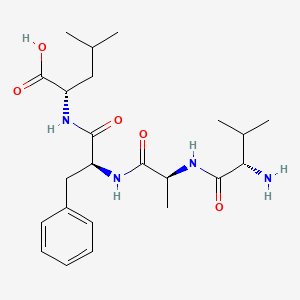
![1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine](/img/structure/B14203163.png)
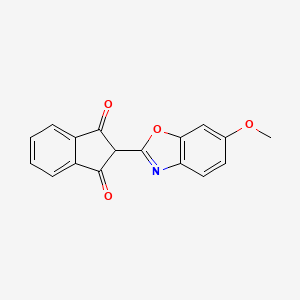
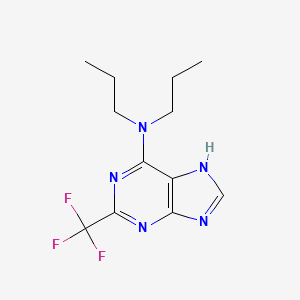
![[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile](/img/structure/B14203196.png)
![Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl-](/img/structure/B14203205.png)
